C6 NBD Sphingomyelin

Übersicht

Beschreibung

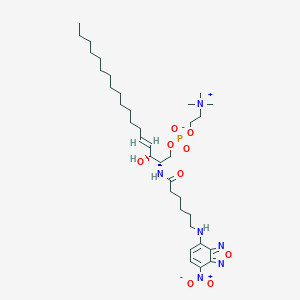

C6 NBD sphingomyelin is a biologically active derivative of sphingomyelin that is tagged with a fluorescent C6 nitrobenzoxadiazole (C6 NBD; ) group. This compound has been used to study the metabolism and transport of sphingomyelins. It is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells. Unlike endogenous long-chain sphingomyelin and C6 sphingomyelin, this compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A, but this transport can be blocked by multidrug resistance protein inhibitors in CHO cells. This product is a mixture of the D-erythro and L-threo isomers of sphingomyelin.

Sphingomyelin is a membrane phospholipid with a central sphingosine and an amide linked fatty acid. Phosphocholine forms the polar head group. It is one of the major phospholipid present in milk fat globule membrane.

C6-NBD Sphingomyelin is a fluorescent derivative of sphingomyelin. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group. Sphingomyelin is generally concentrated in the outer leaflet of the plasma membrane.

Wissenschaftliche Forschungsanwendungen

Lipid-Raft-Analyse

C6 NBD Sphingomyelin wird verwendet, um Lipid-Raft zu untersuchen, bei denen es sich um Mikrodomänen innerhalb von Zellmembranen handelt. Diese Rafts sind reich an Cholesterin und Sphingolipiden und spielen eine entscheidende Rolle bei zellulären Prozessen wie der Signaltransduktion und der Proteinsortierung. Durch die Integration des fluoreszierenden C6 NBD Sphingomyelins in Zellmembranen können Forscher die Dynamik und Zusammensetzung von Lipid-Rafts visualisieren und analysieren .

Endozytose- und Exozytose-Studien

Diese Verbindung ist ein wichtiges Instrument bei der Untersuchung von Endozytose und Exozytose, den Prozessen, durch die Zellen Moleküle aufnehmen und abgeben. Die fluoreszierende Eigenschaft von this compound ermöglicht die Verfolgung dieser Prozesse in Echtzeit und liefert Einblicke in die Mechanismen des vesikulären Transports und des Membranverkehrs .

Sphingomyelin-Stoffwechsel

Forscher verwenden this compound, um den Stoffwechsel von Sphingomyelinen zu untersuchen, einschließlich der enzymatischen Pfade, die an ihrer Synthese und ihrem Abbau beteiligt sind. Diese Forschung hat Auswirkungen auf das Verständnis von Krankheiten wie der Niemann-Pick-Krankheit, bei der der Sphingomyelin-Stoffwechsel gestört ist .

Apoptose-Forschung

Die Rolle von Sphingomyelin bei der Apoptose oder dem programmierten Zelltod ist ein wichtiger Forschungsbereich. This compound hilft bei der Aufklärung der Rolle von Sphingomyelin-Abbauprodukten wie Ceramid in den apoptotischen Signalwegen .

Arzneimittel-Abgabesysteme

Aufgrund seiner strukturellen Ähnlichkeit mit natürlichem Sphingomyelin wird this compound als Bestandteil in liposomalen Arzneimittel-Abgabesystemen untersucht. Sein fluoreszierender Marker ermöglicht die Überwachung der Arzneimittelverabreichung und -freisetzung, wodurch das Verständnis von Pharmakokinetik und Pharmakodynamik verbessert wird .

Messungen der Membranfluidität

Die Fluidität von Zellmembranen beeinflusst zahlreiche zelluläre Funktionen. This compound wird verwendet, um die Membranfluidität zu beurteilen, indem die Diffusionsgeschwindigkeit des fluoreszierenden Moleküls innerhalb der Lipiddoppelschicht gemessen wird, wodurch wertvolle Daten zur Membrandynamik bereitgestellt werden .

Virale Assemblierung und Freisetzung

This compound wurde verwendet, um die Assemblierung und Freisetzung von Viren wie HIV zu untersuchen. Durch die Integration des fluoreszierenden Sphingomyelins in virale Membranen können Forscher das Abknospung von Viren verfolgen und die Lipid-Anforderungen für die Bildung von Viruspartikeln verstehen .

Krebsforschung

In der Krebsforschung wird this compound eingesetzt, um die Veränderungen im Sphingolipid-Stoffwechsel zu untersuchen, die in Krebszellen auftreten. Diese Studien können zur Identifizierung potenzieller Biomarker für die Krebsdiagnose und zur Entwicklung von Sphingolipid-gerichteten Therapien führen .

Wirkmechanismus

Target of Action

C6 NBD Sphingomyelin is a fluorescent derivative of sphingomyelin . It primarily targets the cell membrane, where it is generally concentrated in the outer leaflet . The compound’s primary targets are the sphingomyelin synthase on the cell surface and in the lumen of the Golgi .

Mode of Action

this compound interacts with its targets by being synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide, a process catalyzed by sphingomyelin synthase . This interaction results in the formation of sphingomyelin, which plays a crucial role in signal transduction and membrane trafficking .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingomyelin cycle. In this pathway, sphingomyelin is synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide . This process is crucial for cell growth, differentiation, apoptosis, and signal transduction along the membrane .

Pharmacokinetics

It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for one year when stored at -20°C .

Result of Action

The action of this compound results in several molecular and cellular effects. It controls cell growth, differentiation, apoptosis, and signal transduction along the membrane . It is also known to prevent the proliferation of colon tumors . Additionally, sphingomyelin inhibits cholesterol absorption . Abnormal accumulation of sphingomyelin can cause Niemann Pick disease .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its fluorescent property is due to the presence of the NBD (2- (4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group . The compound is also sensitive to light and moisture . Therefore, it must be stored properly to maintain its stability and efficacy .

Biochemische Analyse

Biochemical Properties

N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells . This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A .

Cellular Effects

The compound has been shown to incorporate into the plasma membrane . It is involved in the metabolism and transport of sphingomyelins, playing a crucial role in cellular processes .

Molecular Mechanism

The molecular mechanism of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine involves its conversion into a fluorescent metabolite, sphingomyelin, by sphingomyelin synthase (SMS) in vivo . The concentration of this compound and its metabolite was directly correlated with SMS activity in vitro and in situ .

Temporal Effects in Laboratory Settings

It is known that this compound is subject to extensive degradation in the plasma membrane due to neutral sphingomyelinase activity .

Metabolic Pathways

N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is involved in the sphingomyelin synthesis process. It uses ceramide and phosphatidylcholine as substrates to produce sphingomyelin and diacylglycerol .

Transport and Distribution

This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A . This transport can be blocked by multidrug resistance protein inhibitors in CHO cells .

Subcellular Localization

The subcellular localization of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is primarily at the plasma membrane

Biologische Aktivität

The compound [(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate (CAS No. 6254-89-3) is a complex phospholipid derivative known for its potential biological activities. This article explores its structure, synthesis, and biological properties, including its mechanisms of action and applications in various fields.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 703.03 g/mol. The structure features a long-chain fatty acid moiety linked to a phosphocholine group and a nitro-benzoxadiazole moiety that enhances its fluorescent properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 703.03 g/mol |

| CAS Number | 6254-89-3 |

| Purity | Not specified |

| Storage Conditions | Inert atmosphere, -20°C |

Synthesis

The synthesis of this compound typically involves the coupling of a fatty acid derivative with a phosphocholine and a nitro-benzoxadiazole moiety. The process may utilize standard peptide coupling techniques followed by purification through chromatography.

- Fluorescent Properties : The nitro-benzoxadiazole moiety provides strong fluorescent characteristics, making it useful in biological imaging applications. Studies demonstrate its ability to selectively bind to specific ions such as zinc, enhancing the detection sensitivity in cellular environments .

- Cell Membrane Interaction : As a phospholipid derivative, it can integrate into cellular membranes, potentially altering membrane dynamics and influencing cellular signaling pathways .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Case Studies

- Zinc Ion Detection : Research has shown that derivatives of benzoxadiazole can effectively sense zinc ions in live cells, providing insights into zinc's role in cellular processes and its implications in diseases like diabetes .

- Anticancer Activity : A study highlighted the compound's ability to induce cell death in bladder cancer cells via epigenetic mechanisms, suggesting potential therapeutic applications in oncology .

Applications

The biological activities of this compound make it suitable for various applications:

- Fluorescent Probes : Utilized in cellular imaging to study ion concentrations.

- Drug Development : Investigated for potential use as an anticancer agent.

- Biochemical Research : Employed in studies focusing on membrane dynamics and cellular signaling.

Eigenschaften

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDYTGWMRUUSN-PERJAUJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94885-04-8 | |

| Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.